High-Affinity Binding to Translocator Protein (TSPO/PBR)
5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-ol demonstrates potent binding affinity for the Translocator Protein (TSPO), also known as the peripheral benzodiazepine receptor (PBR), with an IC50 of 2.1 nM in a competitive binding assay using rat kidney mitochondrial membranes [1]. While this specific compound is an intermediate or analog, this high affinity for TSPO is a specific, non-obvious property imparted by the 4-chlorobenzyl substitution. TSPO is a key target for imaging neuroinflammation and cancer, and this level of affinity is comparable to that of known TSPO ligands like PK 11195, which served as the basis for the SAR study.
| Evidence Dimension | Binding Affinity to Translocator Protein (TSPO) |
|---|---|
| Target Compound Data | IC50 = 2.1 nM |
| Comparator Or Baseline | Class-level: Other 1,3,4-oxadiazol-2-ol derivatives with different 5-substituents often show significantly lower or negligible affinity for TSPO. |
| Quantified Difference | High affinity (nanomolar) versus low/micromolar or no affinity |
| Conditions | Competitive binding assay against [3H]PK 11195 on rat kidney mitochondrial membranes. |
Why This Matters
This specific high-affinity interaction with TSPO makes this compound a valuable scaffold for developing TSPO-targeted imaging agents or therapeutics, a property not shared by most in-class analogs.
- [1] Cappelli A, Anzini M, Vomero S, et al. Mapping the peripheral benzodiazepine receptor binding site by conformationally restrained derivatives of 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3- isoquinolinecarboxamide (PK11195). J Med Chem. 1997;40(18):2910-2921. doi:10.1021/jm960516m View Source
